1,2,3-Trichloro-5-(chloromethyl)benzene

Catalog No.
S15007899
CAS No.
79185-27-6
M.F
C7H4Cl4
M. Wt
229.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trichloro-5-(chloromethyl)benzene

CAS Number

79185-27-6

Product Name

1,2,3-Trichloro-5-(chloromethyl)benzene

IUPAC Name

1,2,3-trichloro-5-(chloromethyl)benzene

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

InChI

InChI=1S/C7H4Cl4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2

InChI Key

ZZBPVECKHPGPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)CCl

1,2,3-Trichloro-5-(chloromethyl)benzene is an aromatic compound characterized by its molecular formula C7H4Cl4\text{C}_7\text{H}_4\text{Cl}_4 and a molecular weight of approximately 229.92 g/mol. This compound features a benzene ring with three chlorine atoms attached at the 1, 2, and 3 positions and a chloromethyl group at the 5 position, making it a derivative of chlorinated benzene. The structure contributes to its unique chemical properties and potential applications in various fields, including chemistry and pharmacology .

Typical of chlorinated aromatic compounds:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The presence of multiple chlorine substituents can influence further electrophilic substitutions on the benzene ring, allowing for the introduction of other functional groups.
  • Reduction Reactions: The compound can undergo reduction to yield less chlorinated derivatives or other functional groups depending on the reducing agent used.

These reactions are essential for synthesizing more complex organic compounds and exploring their reactivity in different environments .

Several methods exist for synthesizing 1,2,3-trichloro-5-(chloromethyl)benzene:

  • Chlorination of Benzyl Chloride: One approach involves the chlorination of benzyl chloride using chlorine gas or a chlorine donor in the presence of a catalyst.
  • Direct Chlorination: Another method includes direct chlorination of toluene or other chlorinated benzenes under controlled conditions to ensure selective substitution at the desired positions.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including Friedel-Crafts reactions followed by chlorination to achieve the final product.

These methods highlight the versatility in synthetic strategies available for producing this compound .

: This compound can be utilized in research settings for studying reaction mechanisms involving chlorinated compounds or as a model compound in organic synthesis.
  • Material Science: Its properties may also lend themselves to applications in material science, particularly in developing new polymers or coatings.
  • The versatility of this compound makes it valuable in both industrial and academic settings .

    1,2,3-Trichloro-5-(chloromethyl)benzene shares similarities with several other chlorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaUnique Features
    1,3-DichlorobenzeneC6H4Cl2Two chlorine atoms; less reactive than trichlorides
    1,2-DichlorobenzeneC6H4Cl2Different substitution pattern; lower chlorine content
    1,3,5-TrichlorobenzeneC6H3Cl3Three chlorine atoms but lacks the chloromethyl group
    1-Chloro-2-nitrobenzeneC6H4ClNContains a nitro group; different reactivity
    2-ChlorotolueneC7H7ClContains a methyl group; less chlorination

    The presence of both multiple chlorine substituents and a chloromethyl group distinguishes 1,2,3-trichloro-5-(chloromethyl)benzene from these similar compounds. This unique structure contributes to its specific reactivity patterns and potential applications in organic synthesis and pharmaceuticals .

    The development of polychlorinated benzene derivatives traces its roots to the mid-19th century. In 1865, the first PCB-like compound was identified as a coal tar byproduct, marking the initial recognition of chlorinated aromatics. By 1881, systematic synthesis of polychlorinated biphenyls (PCBs) began, though their industrial production accelerated in the 1930s for use as dielectrics and plasticizers. Early methods relied on direct chlorination of benzene or chlorobenzene using iron(III) chloride catalysts, a process that often yielded complex mixtures of isomers.

    The 20th century saw advancements in regioselective chlorination techniques. For instance, the Suzuki coupling method, developed in the late 20th century, enabled the synthesis of specific PCB congeners through palladium-catalyzed cross-coupling of chlorinated boronic acids and bromochlorobenzenes. This innovation addressed the challenge of isomer separation inherent to traditional chlorination routes.

    1,2,3-Trichloro-5-(chloromethyl)benzene emerged as a subject of interest in the 21st century, with modern syntheses leveraging directed ortho-metalation and Friedel-Crafts alkylation to install the chloromethyl group selectively. These methods contrast with earlier approaches that relied on uncontrolled free-radical chlorination, which often produced undesired byproducts.

    Key Historical Milestones:

    YearDevelopmentSignificance
    1865Discovery of PCB-like compoundsIdentification of chlorinated aromatics as coal tar byproducts
    1930sIndustrial PCB productionExpansion into electrical insulation and coolant applications
    2004Suzuki coupling for PCBsEnabled synthesis of specific congeners with reduced isomerization
    2020sDirected functionalizationPrecision synthesis of 1,2,3-Trichloro-5-(chloromethyl)benzene

    Academic Significance of Chloromethyl-Substituted Aromatic Systems

    Chloromethyl-substituted aromatic compounds like 1,2,3-Trichloro-5-(chloromethyl)benzene occupy a niche in mechanistic organic chemistry due to their dual reactivity: the chloromethyl group serves as a site for nucleophilic substitution, while the chlorine substituents direct electrophilic aromatic substitution. This duality enables their use as building blocks for pharmaceuticals, agrochemicals, and advanced materials.

    Synthetic Versatility

    The chloromethyl group (-CH~2~Cl) undergoes facile displacement reactions with nucleophiles such as amines, alkoxides, and thiols. For example, treatment with sodium methoxide yields methoxy derivatives, while reaction with piperidine forms amine-substituted analogs. Concurrently, the electron-withdrawing chlorine atoms activate specific ring positions for further functionalization. Computational studies using density functional theory (DFT) have shown that the 4-position of 1,2,3-Trichloro-5-(chloromethyl)benzene is particularly susceptible to electrophilic attack due to partial positive charge accumulation.

    Applications in Materials Science

    Chloromethyl groups enhance the thermal stability and halogen content of polymers. Incorporating 1,2,3-Trichloro-5-(chloromethyl)benzene into epoxy resins improves flame retardancy by releasing chlorine radicals during combustion, which quench high-energy fire-propagation chains. Additionally, its rigid aromatic core serves as a crosslinking agent in high-performance adhesives.

    Analytical Challenges and Solutions

    The structural complexity of 1,2,3-Trichloro-5-(chloromethyl)benzene poses challenges for spectroscopic characterization. Raman spectroscopy studies reveal that chlorine substitution induces distinct vibrational modes compared to non-chlorinated analogs. For instance, the C-Cl stretching vibration appears at 550–600 cm^-1^, while the chloromethyl group’s C-Cl stretch occurs near 700 cm^-1^. These spectral features enable precise identification in environmental samples using surface-enhanced Raman scattering (SERS).

    Comparative Reactivity of Chlorinated Benzenes:

    CompoundSubstituentsKey Reactivity
    BenzeneH~6~Electrophilic substitution at all positions
    HexachlorobenzeneCl~6~Inert to most reactions due to full chlorination
    1,2,3-Trichloro-5-(chloromethyl)benzeneCl~3~, -CH~2~ClDual reactivity: nucleophilic (CH~2~Cl) and electrophilic (ring positions)

    XLogP3

    4.2

    Exact Mass

    229.903761 g/mol

    Monoisotopic Mass

    227.906711 g/mol

    Heavy Atom Count

    11

    Dates

    Modify: 2024-08-11

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